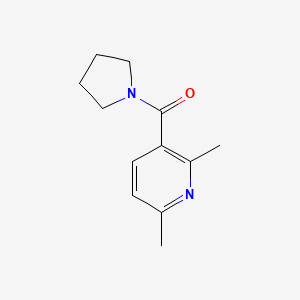![molecular formula C13H10ClNO4 B7575632 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575632.png)
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid is an organic compound that features a benzoic acid core with a 5-chlorofuran-2-carbonyl group attached via an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid typically involves the following steps:
Formation of the 5-chlorofuran-2-carbonyl intermediate: This can be achieved by chlorination of furan-2-carboxylic acid.
Coupling with aminomethylbenzoic acid: The intermediate is then coupled with 3-aminomethylbenzoic acid under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid can undergo various types of chemical reactions:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological substrates.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom in the furan ring may also participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but lacks the furan ring.
5-Chlorofuran-2-carboxylic acid: Contains the furan ring but lacks the benzoic acid moiety.
3-Aminomethylbenzoic acid: Contains the benzoic acid moiety but lacks the furan ring.
Uniqueness
3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid is unique due to the presence of both the benzoic acid and furan moieties, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
IUPAC Name |
3-[[(5-chlorofuran-2-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c14-11-5-4-10(19-11)12(16)15-7-8-2-1-3-9(6-8)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVWKOWFGAXVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)

![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575598.png)


![4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile](/img/structure/B7575622.png)
![3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid](/img/structure/B7575639.png)
![3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide](/img/structure/B7575646.png)

![3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575654.png)
![3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575664.png)
